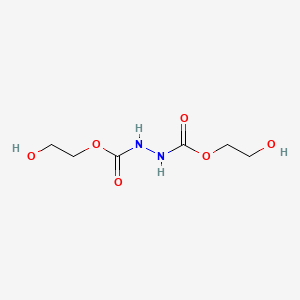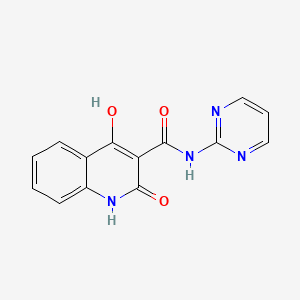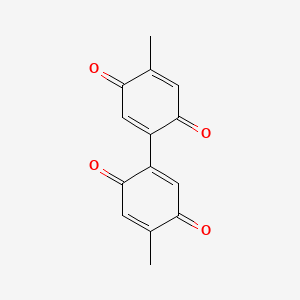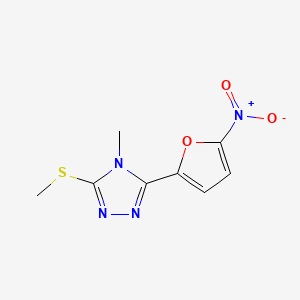![molecular formula C17H20N2O2 B12001560 N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse chemical and biological activities. This compound features a furan ring, a hydrazide group, and a substituted phenyl ring, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation reaction between 2,5-dimethyl-3-furoic acid hydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2,5-dimethyl-3-furoic acid hydrazide: This intermediate can be synthesized by reacting 2,5-dimethyl-3-furoic acid with hydrazine hydrate in ethanol.
Condensation Reaction: The 2,5-dimethyl-3-furoic acid hydrazide is then reacted with 4-isopropylbenzaldehyde in ethanol under reflux to form the desired hydrazone.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities due to its hydrazone moiety.
Medicine: Explored for its potential as an enzyme inhibitor, particularly in the context of diseases where hydrazone derivatives have shown efficacy.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide exerts its effects often involves interaction with biological macromolecules. The hydrazone group can form stable complexes with metal ions, which can then interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved typically include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Metal Chelation: Forms complexes with metal ions, which can then participate in redox reactions or other biochemical processes.
Comparación Con Compuestos Similares
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can be compared with other hydrazone derivatives such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
The uniqueness of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to other hydrazone derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)15-7-5-14(6-8-15)10-18-19-17(20)16-9-12(3)21-13(16)4/h5-11H,1-4H3,(H,19,20)/b18-10+ |
Clave InChI |
VQHJRLYTYPZTAB-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)

![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
